Metrazoline oxalate
Overview
Description
Metrazoline oxalate is a synthetic compound belonging to the class of imidazoline derivatives. It is known for its potent and selective binding to imidazoline receptors, specifically Imidazoline Type 1 (I1) and Imidazoline Type 2 (I2) binding sites . These receptors are involved in various physiological processes, including modulation of blood pressure and insulin secretion .
Preparation Methods
The synthesis of metrazoline oxalate involves the reaction of 4,5-dihydro-2-[(1E)-2-(2-methylphenyl)ethenyl]-1H-imidazole with oxalic acid to form the oxalate salt . The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Metrazoline oxalate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding imidazoline N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Metrazoline oxalate has been extensively studied for its potential therapeutic applications. Some of its scientific research applications include:
Mechanism of Action
Metrazoline oxalate exerts its effects by binding to imidazoline receptors. Imidazoline Type 1 (I1) receptors are thought to couple through a G protein to the enzyme phospholipase C, generating second messengers like diacylglycerol and arachidonic acid . Imidazoline Type 2 (I2) receptors, on the other hand, modulate cellular activity by affecting potassium channel function and monoamine oxidase activity . This dual mechanism of action allows this compound to influence various physiological processes .
Comparison with Similar Compounds
Metrazoline oxalate is unique due to its high selectivity and affinity for imidazoline receptors. Similar compounds include:
Idazoxan hydrochloride: Another imidazoline receptor ligand with similar binding properties.
Nitrovin: Known for its activation of the ARE/NF-E2-related factor 2 (Nrf2) pathway.
Aurothioglucose: Also activates the Nrf2 pathway and has protective effects against oxidative stress.
These compounds share some similarities with this compound but differ in their specific binding affinities and physiological effects .
Properties
IUPAC Name |
2-[(E)-2-(2-methylphenyl)ethenyl]-4,5-dihydro-1H-imidazole;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.C2H2O4/c1-10-4-2-3-5-11(10)6-7-12-13-8-9-14-12;3-1(4)2(5)6/h2-7H,8-9H2,1H3,(H,13,14);(H,3,4)(H,5,6)/b7-6+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUUQIGHAAEJDO-UHDJGPCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=NCCN2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C2=NCCN2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474694 | |
Record name | 2-[(E)-2-(2-Methylphenyl)ethenyl]-4,5-dihydro-1H-imidazole oxalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221225-04-3 | |
Record name | 2-[(E)-2-(2-Methylphenyl)ethenyl]-4,5-dihydro-1H-imidazole oxalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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